1-(1-Methylpiperidin-4-yl)ethan-1-amine
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Description
Synthesis Analysis
The synthesis of derivatives related to 1-(1-Methylpiperidin-4-yl)ethan-1-amine involves various chemical reactions. An example includes the synthesis of 5-methyl-6-acetyl substituted indole and gramine derivatives through Diels-Alder cycloaddition, followed by acid-catalyzed cyclization and Mannich reaction (Kukuljan, Kranjc, & Perdih, 2016). Another synthesis pathway is the preparation of [11C]methylpiperidin-4-yl propionate for in vivo measurements of acetylcholinesterase activity, demonstrating the compound's synthesis versatility (Snyder et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(1-Methylpiperidin-4-yl)ethan-1-amine has been studied through various spectroscopic methods. For instance, the structural evaluation of 5-methyl-6-acetyl substituted indole and gramine derivatives was achieved using IR, 1H NMR, mass spectroscopy, elemental analysis, and melting point determination (Kukuljan, Kranjc, & Perdih, 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of 1-(1-Methylpiperidin-4-yl)ethan-1-amine derivatives can vary significantly. The synthesis of N-Mannich bases from 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol illustrates the compound's ability to undergo Mannich reactions, forming derivatives with potentially varied biological activities (Cebeci, 2023).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. The synthesis and structural evaluation of substituted indole and gramine derivatives provide insights into their physical properties, including melting points determined through the synthesis process (Kukuljan, Kranjc, & Perdih, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability, are essential for the application and handling of 1-(1-Methylpiperidin-4-yl)ethan-1-amine derivatives. The synthesis and analysis of such compounds, as demonstrated in various research studies, highlight their potential in creating novel chemical entities with specific properties and activities (Snyder et al., 1998).
Scientific Research Applications
Catalysis and Synthesis
1-(1-Methylpiperidin-4-yl)ethan-1-amine is involved in various catalytic processes and synthetic pathways. For instance, it has been used in reactions catalyzed by tungsten(0) to form diamines containing the tetrahydrofuran ring, useful in organic synthesis (Kocięcka et al., 2018). Similarly, it plays a role in the synthesis of complex molecules like 5-Methyl-6-acetyl Substituted Indole and Gramine, demonstrating its versatility in organic chemistry (Kukuljan et al., 2016).
Polymer Chemistry
In the field of polymer chemistry, this compound has been a component in the synthesis of poly(amido-amine)s (PAAs). These PAAs, with varying physicochemical properties, have potential applications in biomedicine and materials science (Ferruti et al., 2000). Furthermore, the synthesis and characterization of new monomers and polymers containing hindered piperidine groups demonstrate the compound's relevance in developing new polymeric materials (Ling & Habicher, 1998).
Medical Imaging
1-(1-Methylpiperidin-4-yl)ethan-1-amine has been used in the synthesis of radiolabeled compounds, such as 1-[11C]methylpiperidin-4-yl propionate, for in vivo measurements of acetylcholinesterase activity in medical imaging (Snyder et al., 1998). This application is significant for diagnosing and researching neurological conditions.
Catalysis in Organic Reactions
This compound is integral to the development of catalysts for organic reactions. For example, it has been used in the Ruthenium-catalyzed intramolecular oxidative amination of aminoalkenes, enabling the rapid synthesis of cyclic imines and indoles, important intermediates in pharmaceutical synthesis (Kondo et al., 2002).
Material Science
In material science, it has been involved in the preparation of palladium complexes used as catalysts for the methoxycarbonylation of olefins, an important process in the production of various industrial materials (Zulu et al., 2020).
properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(9)8-3-5-10(2)6-4-8/h7-8H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBLKINSGHLYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylpiperidin-4-yl)ethan-1-amine | |
CAS RN |
1095499-33-4 |
Source
|
Record name | 1-(1-methylpiperidin-4-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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